molecular formula C12H14N2O B421663 4-(1H-Indol-3-yl)butanamide CAS No. 6245-91-6

4-(1H-Indol-3-yl)butanamide

Cat. No.: B421663
CAS No.: 6245-91-6
M. Wt: 202.25g/mol
InChI Key: OIIPKTMVZHTWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Indol-3-yl)butanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of an indole ring attached to a butanamide chain, making it a versatile molecule for chemical modifications and biological interactions.

Mechanism of Action

Target of Action

The primary targets of 4-(1H-Indol-3-yl)butanamide are human histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

This compound interacts with its targets, HDAC2 and HDAC3, through strong hydrogen bond interactions and hydrophobic interactions . This binding inhibits the deacetylase activity of HDAC2 and HDAC3, leading to an increase in acetylation levels of histones. This results in a more relaxed chromatin structure, which facilitates gene transcription.

Biochemical Pathways

The inhibition of HDAC2 and HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC2 and HDAC3, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Result of Action

The inhibition of HDAC2 and HDAC3 by this compound leads to increased histone acetylation and gene transcription . This can result in various cellular effects, depending on the specific genes that are upregulated. For example, upregulation of tumor suppressor genes could potentially have anti-cancer effects.

Biochemical Analysis

Biochemical Properties

4-(1H-Indol-3-yl)butanamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit potent inhibitory activities against histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) . These interactions are characterized by strong hydrogen bond interactions and hydrophobic interactions .

Cellular Effects

In cellular contexts, this compound has been found to have significant effects on various types of cells. For example, hematologic cell lines such as U937 and K562 were found to be more sensitive to this compound than solid tumor cell lines like MDA-MB-231 and PC-3 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of HDAC2 and HDAC3 . This binding results in the inhibition of these enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activities against HDAC2 and HDAC3 , it is likely that the effects of this compound on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Given its interactions with HDAC2 and HDAC3 , it is likely that this compound may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-3-yl)butanamide typically involves the reaction of indole with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the butanamide chain can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 4-(1H-Indol-3-yl)butanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-Indol-3-yl)butanamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its role in modulating biological pathways and interactions with proteins and enzymes.

    Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a plant growth regulator.

Uniqueness: 4-(1H-Indol-3-yl)butanamide is unique due to its specific combination of the indole ring and butanamide chain, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1H-indol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPKTMVZHTWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314136
Record name 1H-Indole-3-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-91-6
Record name 1H-Indole-3-butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Indol-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1H-Indol-3-yl)butanamide
Reactant of Route 3
4-(1H-Indol-3-yl)butanamide
Reactant of Route 4
4-(1H-Indol-3-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(1H-Indol-3-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(1H-Indol-3-yl)butanamide
Customer
Q & A

Q1: How does the introduction of a hydroxamic acid group to 4-(1H-Indol-3-yl)butanamide (forming IBHA) impact its biological activity?

A1: The addition of a hydroxamic acid group to this compound significantly enhances its ability to inhibit histone deacetylases (HDACs), specifically HDAC2 and HDAC3. [] This modification leads to potent inhibitory activity, surpassing the potency of the known HDAC inhibitor, SAHA. [] This suggests that IBHA could potentially interfere with gene expression and cellular processes regulated by HDAC2 and HDAC3.

Q2: What structural features of IBHA contribute to its HDAC inhibitory activity?

A2: Docking studies reveal that IBHA interacts with the active sites of HDAC2 and HDAC3 through a combination of strong hydrogen bonds and hydrophobic interactions. [] This suggests that both the hydroxamic acid moiety and the indole ring system in IBHA are crucial for its binding affinity and inhibitory activity against these HDAC isoforms.

Q3: How does the structure of this compound derivatives influence their anti-inflammatory properties?

A3: Research indicates that incorporating specific substituents within the this compound scaffold can modulate its anti-inflammatory effects. For example, derivatives containing bromine or methyl substituents at specific positions exhibit more pronounced anti-inflammatory activity compared to other analogs. [] This highlights the importance of structure-activity relationship studies in optimizing the desired biological activity of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.